2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine class, characterized by a fused heterocyclic core with a 2,4-dimethylphenyl group at position 7 and a 5-methoxyphenol moiety at position 2. Its structural complexity arises from the triazolo-pyrimidine scaffold, which is known for mimicking purine bases, enabling interactions with adenosine receptors and other biological targets . The 5-methoxyphenol substituent may enhance solubility and metabolic stability compared to simpler alkyl or aryl groups, while the 2,4-dimethylphenyl group likely contributes to lipophilicity and receptor-binding specificity .
Properties
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-20-16(10-23-27)21-24-19(25-26(21)11-22-20)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYSWTWMZTMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Adenosine Receptor Antagonism
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant biological activities as selective antagonists for the A2A adenosine receptor subtype. These compounds demonstrate low nanomolar affinity for A2A receptors and have been implicated in potential therapeutic applications for neurodegenerative disorders such as Parkinson's disease due to their ability to reverse adenosine-induced inhibition in biological assays .
Anticancer Properties
The compound has shown promise in the field of oncology. It has been reported that derivatives can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cancer cell proliferation. This inhibition leads to cytotoxic effects against various cancer cell lines . The unique structural features of the compound contribute to its selectivity towards cancer cells while minimizing off-target effects.
Case Studies
-
Adenosine Receptor Studies
- Interaction studies have focused on assessing the binding affinity and selectivity of the compound towards A2A receptors compared to other adenosine receptor subtypes. These studies typically utilize radiolabeled ligands in binding assays with rat brain membranes to evaluate receptor interactions .
-
Cancer Cell Line Inhibition
- In vitro studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell migration. For instance, one study showed that compounds related to this structure effectively inhibited tumor growth in MCF-7 models by inducing cell cycle arrest and promoting DNA fragmentation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core but differ in substituents, leading to distinct physicochemical and pharmacological properties:
Pharmacological and Receptor-Binding Profiles
Pyrazolo-triazolo-pyrimidines are potent adenosine receptor (AR) antagonists. Below is a comparison of receptor affinity and selectivity:
Structure-Activity Relationship (SAR) Insights
- A2A Selectivity : Bulky substituents at position 7 (e.g., Preladenant’s piperazine-ethyl group) enhance A2A affinity by fitting into receptor subpockets. The target compound’s 2,4-dimethylphenyl may mimic this effect .
- Methoxy Groups: 5-Methoxyphenol in the target compound could improve water solubility and reduce CYP450-mediated metabolism compared to nonpolar substituents .
- Thiol vs. Hydroxyl : The 5-thiol derivative () may exhibit stronger metal-binding capacity, useful in catalytic or chelation therapies .
Biological Activity
The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The structural formula of the compound can be represented as follows:
This compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with substituents that may enhance its pharmacological properties. The presence of a 5-methoxyphenol group is particularly significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo-triazolo-pyrimidine class. For instance, derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values ranging from 45 to 97 nM.
- HCT-116 (Colorectal Cancer) : Similar activity was noted with IC50 values between 6 and 99 nM.
- HepG-2 (Liver Cancer) : Moderate activity was recorded with IC50 values of 48 to 90 nM compared to standard treatments like sorafenib (IC50: 144 nM) .
The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Specific derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Binding : The compound may bind to active sites on enzymes or receptors, inhibiting their function and altering downstream signaling pathways.
- Induction of Apoptosis : Activation of caspases (e.g., caspase-3 and caspase-9) has been observed in treated cancer cells, indicating a pathway for programmed cell death .
- Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and proliferation, such as the NF-κB pathway.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study demonstrated that derivatives with similar scaffolds showed enhanced cytotoxicity compared to cisplatin in breast cancer models .
- Another research highlighted the role of specific substituents in enhancing binding affinity towards targeted enzymes, suggesting a structure-activity relationship that could guide further drug design efforts .
Data Table: Biological Activity Summary
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 45 - 97 | Apoptosis via caspase activation |
| HCT-116 | 6 - 99 | CDK inhibition |
| HepG-2 | 48 - 90 | Modulation of NF-κB signaling |
Q & A
Q. What are the established synthetic routes for preparing this compound, and what are the critical intermediates?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of aminopyrazoles with aldehydes or ketones under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Introduction of the triazolo moiety using hydrazine derivatives or nitration/reduction sequences .
- Step 3 : Methoxy and dimethylphenyl substituents are added via nucleophilic aromatic substitution or Suzuki coupling, requiring precise temperature control (e.g., 120°C in sealed tubes) . Key intermediates include 5-aminopyrazolo[4,3-d]pyrimidine derivatives and halogenated precursors for cross-coupling .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing pyrazole C-H from triazolo protons) .
- IR Spectroscopy : Identifies functional groups like phenolic -OH (broad ~3200 cm⁻¹) and methoxy stretches (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities in multi-step syntheses .
- X-ray Crystallography : Resolves regiochemistry ambiguities in fused heterocycles, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines .
Q. What are the standard purity assessment protocols for this compound?
- HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradients) to quantify residual solvents/byproducts .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which impacts storage conditions .
Advanced Research Questions
Q. How can low yields in the final cyclization step be mitigated?
- Catalyst Optimization : Use Lewis acids like ZnCl₂ or FeCl₃ to accelerate ring closure .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Byproduct Analysis : Monitor side reactions (e.g., dimerization) via LC-MS and adjust stoichiometry of reagents like ammonium acetate .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use in vivo models (e.g., sea urchin embryos) to cross-validate in vitro cytotoxicity results, addressing discrepancies from cell-line variability .
- Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to observed effects, distinguishing parent compound activity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for kinase targets) clarify structure-activity relationships (SAR) .
Q. How can regioselective functionalization of the pyrazolo-triazolo core be achieved?
- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic substitution .
- Transition Metal Catalysis : Pd-mediated C-H activation enables selective modifications at electron-deficient positions .
- Computational Guidance : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding experimental design .
Q. What advanced techniques characterize intermolecular interactions (e.g., with enzymes)?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to targets like phosphodiesterases or tubulin .
- Cryo-EM/X-ray Co-crystallization : Resolves binding modes of the compound within enzyme active sites, as seen in studies of similar pyrazolo[1,5-a]pyrimidines .
- NMR Titration : Maps interaction sites using chemical shift perturbations in target proteins .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via UPLC-MS over 24–72 hours .
- Light Sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines .
- Oxidative Stress Testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
Q. What computational tools predict pharmacokinetic properties?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (lipophilicity), BBB penetration, and CYP450 inhibition .
- Molecular Dynamics Simulations : Model membrane permeability and binding free energies with force fields like AMBER .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in biological assays?
- Strict QC Protocols : Implement in-process controls (e.g., mid-reaction sampling for HPLC) .
- Bioactivity Normalization : Express results relative to an internal standard (e.g., doxorubicin for cytotoxicity assays) .
- Collaborative Validation : Share samples with independent labs to confirm key findings, as done in multi-center studies of pyrazolo-triazolo derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
